![molecular formula C9H9ClO2S B2666545 {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride CAS No. 1510883-96-1](/img/structure/B2666545.png)
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClO₂S. It is characterized by a bicyclic structure that includes a triene system and a methanesulfonyl chloride functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methanesulfonyl Chloride Group: The methanesulfonyl chloride group is introduced via a sulfonylation reaction. This can be achieved by reacting the bicyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles.
Oxidation and Reduction: The bicyclic core can participate in oxidation and reduction reactions, altering the degree of unsaturation or introducing new functional groups.
Addition Reactions: The triene system in the bicyclic core can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully saturated bicyclic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: It serves as a versatile reagent for introducing the methanesulfonyl group into various substrates.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Bioconjugation: It can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: It may serve as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism by which {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride exerts its effects depends on the specific reaction or application. Generally, the methanesulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution. The bicyclic core can participate in various reactions due to its strained structure and reactive triene system.
類似化合物との比較
Similar Compounds
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine: Similar bicyclic structure but with an amine group instead of methanesulfonyl chloride.
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanol: Contains a hydroxyl group instead of methanesulfonyl chloride.
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl chloride: Similar structure but with a methyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride imparts unique reactivity, making it particularly useful for introducing sulfonyl groups into organic molecules. This distinguishes it from other similar compounds that lack this functional group.
特性
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZZPGVLYKRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2666463.png)
![2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2666470.png)

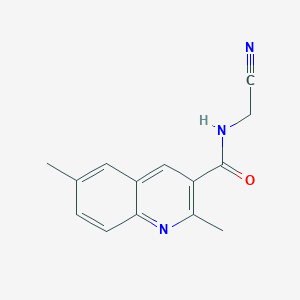
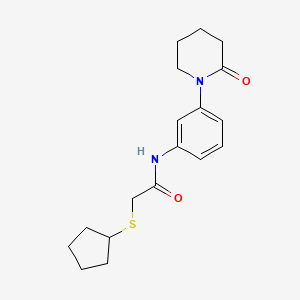

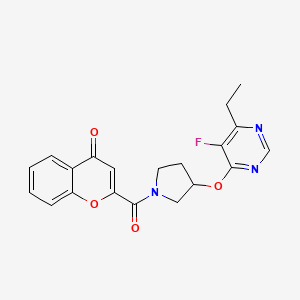
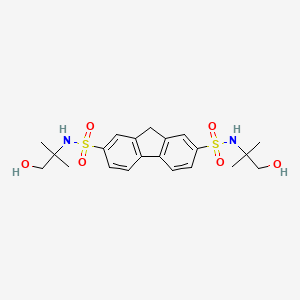
![N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2666479.png)
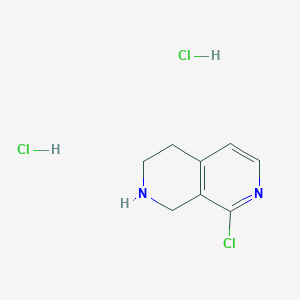
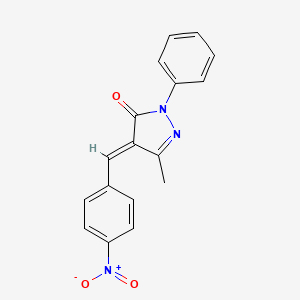
![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)
![6-[(2-methyl-5-nitro-2,3-dihydro-1H-indol-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2666483.png)
![N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2666484.png)
